molecular formula C21H21N3O4 B10866630 methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

Cat. No.: B10866630
M. Wt: 379.4 g/mol
InChI Key: OBEJCLOTYAKZPJ-UHFFFAOYSA-N
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Description

Methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring.

    Substitution Reactions: The pyrazole intermediate undergoes substitution reactions to introduce the methoxyphenyl and methyl groups.

    Condensation Reaction: The final step involves a condensation reaction with methyl 4-aminobenzoate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methoxy group.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or receptor binding.

Medicine

The compound shows promise in medicinal chemistry, particularly in the design of new drugs. Its structure suggests potential anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring and aromatic groups are crucial for binding interactions, while the ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Shares the benzoate ester group but lacks the pyrazole ring.

    4-Methoxyphenylhydrazine: Contains the methoxyphenyl group but lacks the ester and pyrazole components.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains the pyrazole ring but differs in other substituents.

Uniqueness

Methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

Methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a complex organic compound notable for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural features of this compound, such as the methoxy-substituted phenyl group and the pyrazole moiety, are believed to enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O4. The presence of the methyl ester group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Component Description
Molecular Formula C20H24N2O4
Molecular Weight 356.42 g/mol
Functional Groups Ester, amine, pyrazole

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Methodology : MTT assay to evaluate cell viability
  • Results : The compound showed a dose-dependent reduction in cell viability in MCF-7 cells with IC50 values around 25 µM.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with various cellular receptors that mediate inflammatory responses or cell proliferation.
  • Oxidative Stress Reduction : There is potential for this compound to modulate oxidative stress pathways, contributing to its protective effects against cellular damage.

Case Studies

Several case studies have highlighted the biological activity of similar pyrazole derivatives:

Case Study 1: Anticancer Effects

A study published in European Journal of Medicinal Chemistry assessed a series of pyrazole derivatives for anticancer activity. Among them, compounds with methoxy substitutions exhibited enhanced cytotoxicity against breast and lung cancer cell lines.

Case Study 2: Anti-inflammatory Properties

Research conducted on pyrazole-based compounds demonstrated their ability to inhibit NF-kB signaling pathways, leading to reduced inflammation markers in animal models.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 4-[1-[2-(4-methoxyphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzoate

InChI

InChI=1S/C21H21N3O4/c1-13(22-16-7-5-15(6-8-16)21(26)28-4)19-14(2)23-24(20(19)25)17-9-11-18(27-3)12-10-17/h5-12,23H,1-4H3

InChI Key

OBEJCLOTYAKZPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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